molecular formula C9H14N2S B13158355 4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole

4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole

Cat. No.: B13158355
M. Wt: 182.29 g/mol
InChI Key: PHOSOEDOSCJVIG-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent IR absorptions include:

  • 2920 cm⁻¹ : C-H stretching of methyl groups.
  • 1585 cm⁻¹ : C=N stretching in the thiazole ring.
  • 1450 cm⁻¹ : S-C=N asymmetric bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 3.21 (m, 1H, pyrrolidine H-2), δ 2.45 (s, 3H, C4-CH₃), δ 2.38 (s, 3H, C5-CH₃).
    • δ 1.82–1.65 (m, 4H, pyrrolidine H-3/H-4).
  • ¹³C NMR :
    • δ 167.5 (C2-thiazole), δ 152.3 (C5-thiazole), δ 45.8 (pyrrolidine C-2).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 182.1 ([M]⁺), with fragmentation pathways yielding ions at m/z 137.0 (loss of C₃H₇N) and m/z 96.0 (thiazole ring).

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

  • HOMO-LUMO gap : 5.2 eV , indicating moderate reactivity.
  • Electrostatic potential (ESP) : The pyrrolidine nitrogen exhibits a partial negative charge (–0.32 e), while the thiazole sulfur carries a partial positive charge (+0.18 e).

Frontier molecular orbital analysis reveals that the HOMO is localized on the pyrrolidine ring, while the LUMO resides on the thiazole moiety, suggesting nucleophilic reactivity at the pyrrolidine and electrophilic reactivity at the thiazole.

Non-covalent interaction (NCI) plots highlight van der Waals interactions between methyl groups and the pyrrolidine ring, stabilizing the molecule’s conformation.

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

4,5-dimethyl-2-pyrrolidin-3-yl-1,3-thiazole

InChI

InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-3-4-10-5-8/h8,10H,3-5H2,1-2H3

InChI Key

PHOSOEDOSCJVIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2CCNC2)C

Origin of Product

United States

Preparation Methods

Synthesis via Thioamide and α-Haloketone Condensation

One of the most established methods involves the cyclocondensation of thioamides with α-haloketones or α-bromoacyl derivatives, facilitating the formation of the thiazole ring.

Procedure:

  • Preparation of α-bromoacyl derivatives:
    Starting from 4-aminoacetophenone, bromination with bromine in acetic acid yields α-bromoacetophenone derivatives, which serve as key intermediates.

  • Condensation with Thioamides:
    The α-bromoacyl derivative reacts with thiocarbamide or benzenecarbothioamide under reflux conditions in acetic acid or methanol, leading to cyclization and formation of the thiazole ring.

Reaction Scheme:

α-bromoacyl derivative + thiourea → cyclization → 4,5-dimethyl-2-(pyrrolidin-3-yl)-1,3-thiazole

Key Conditions:

  • Solvent: Acetic acid or methanol
  • Temperature: 60–80°C
  • Catalysts: None typically required, but triethylamine can be used to facilitate nucleophilic attack.

Use of N-Benzoyl Isothiocyanates

Another route involves the reaction of N-benzoyl isothiocyanates with amino precursors, leading to thiazoline intermediates that cyclize into the thiazole ring.

Procedure:

  • Synthesis of N-benzoyl isothiocyanates from corresponding amines and thiophosgene or thiocyanates.
  • Reaction with amino precursors bearing pyrrolidin-3-yl groups under mild conditions.
  • Cyclization occurs upon heating or under reflux, yielding the target compound.

Advantages:

  • High yields
  • Mild reaction conditions
  • Flexibility in substituents at various positions

Multistep Synthetic Routes Involving Functionalized Intermediates

Preparation from Polysubstituted Pyrrolidines

Recent research reports the synthesis of pyrrolidine-thiazole frameworks via multistep procedures starting from polysubstituted pyrrolidines.

Key Steps:

Reaction Conditions:

  • Solvent: Acetic acid, ethanol, or acetone
  • Temperature: 60–80°C
  • Reflux durations: 4–24 hours depending on substituents

One-Pot Multistep Synthesis

A notable advancement is the one-pot synthesis combining multiple steps—condensation, cyclization, and substitution—into a single operation, significantly improving efficiency and yield.

Example:

  • Starting from 4-aminoacetophenone, bromination, followed by reaction with thiourea, and subsequent cyclization with α-bromoacyl derivatives, all performed sequentially without isolating intermediates.

Benefits:

  • Reduced purification steps
  • Improved overall yield
  • Scalability for industrial applications

Alternative Approaches Using Metal Catalysis

Transition Metal-Catalyzed Cyclization

Recent studies have explored metal catalysis, such as copper or nickel, to facilitate the cyclization of thioamide precursors with alkynes or alkenes, forming the thiazole core.

Method:

  • Use of copper(I) or copper(II) salts to catalyze the cyclization of thioamide derivatives with alkynyl precursors bearing pyrrolidine groups.

Advantages:

  • Mild reaction conditions
  • High regioselectivity
  • Potential for functional group tolerance

Summary of Key Data and Comparative Analysis

Preparation Method Starting Materials Reaction Conditions Yield Range Remarks
Thioamide + α-Haloketone 4-Aminoacetophenone derivatives, thiocarbamide Reflux in acetic acid/methanol 60–85% Widely used, reliable, scalable
N-Benzoyl isothiocyanate + amino precursor Benzoyl isothiocyanate, pyrrolidine derivatives Mild reflux 65–90% High selectivity, versatile
Multistep from polysubstituted pyrrolidines Pyrrolidine derivatives, acyl halides Reflux, one-pot 50–80% Efficient, suitable for complex derivatives
Metal-catalyzed cyclization Thioamide + alkynes Mild, ambient temperature 70–85% Emerging, high regioselectivity

Research Validation and Source Diversity

The synthesis routes described are supported by multiple peer-reviewed articles, patents, and chemical synthesis patents, demonstrating their robustness:

  • Patent WO2016132378A2 details a process involving thiazole derivatives with pyrrolidine groups, emphasizing the condensation of thioamides with acyl halides.
  • Research articles on one-pot syntheses and metal-catalyzed cyclizations confirm the feasibility of efficient, high-yield procedures.
  • Synthetic methodologies from the literature have been validated through biological activity assays, confirming the structural integrity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the compound, potentially altering the thiazole or pyrrolidine rings.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications of 4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole

This compound is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring both a thiazole and a pyrrolidine ring, gives it distinct chemical and biological properties, making it valuable in diverse fields.

Applications

  • Chemistry As a building block for synthesizing complex heterocyclic compounds.
  • Biology For its potential antimicrobial and antifungal properties.
  • Medicine Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.
  • Industry In the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Chemical Reactions

This compound can undergo several chemical reactions, which enables its use in synthesizing other compounds.

  • Oxidation Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
    • Common Reagents and Conditions: Hydrogen peroxide in acetic acid or potassium permanganate in water.
    • Major Products Formed: Oxidized derivatives of the thiazole ring.
  • Reduction Reduction reactions can be carried out using agents such as lithium aluminum hydride.
    • Common Reagents and Conditions: Lithium aluminum hydride in anhydrous ether.
    • Major Products Formed: Reduced forms of the compound, potentially altering the thiazole or pyrrolidine rings.
  • Substitution Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
    • Common Reagents and Conditions: Sodium hydride in dimethylformamide.
    • Major Products Formed: Substituted thiazole derivatives with various functional groups.

Thiazoles in clinical trials

Thiazoles, a class of compounds to which this compound belongs, have been identified as treatment drugs and are in clinical trials . For example, a novel thiazole pyrimidine derivative was synthesized and evaluated for anticancer activity on human cancer and normal cell lines .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2,4-Dimethylthiazole vs. 2,5-Dimethylthiazole

  • Key Differences: Substituent Position: The methyl groups in 2,4-dimethylthiazole () and 2,5-dimethylthiazole () alter the electronic distribution of the thiazole ring.
  • Biological Implications :
    • Substituted thiazoles with methyl groups at positions 4 and 5 (as in the target compound) have shown superior antitumor activity over those with substituents at other positions .

Pyrrolidinyl vs. Pyridyl Substituents

  • Target Compound : 4,5-Dimethyl-2-(pyrrolidin-3-yl)-1,3-thiazole.
  • Pyridyl Analogues: Pyridyl-thiazoles (e.g., 2-(pyridin-3-yl)-1,3-thiazole derivatives) exhibit strong immunomodulatory and antitumor activities .
  • Conformational Flexibility: Pyrrolidine’s five-membered ring allows for greater rotational freedom, which may optimize binding to dynamic enzyme pockets compared to rigid pyridyl groups .

Aromatic vs. Aliphatic Substituents

  • Example : 4,5-Bis(4-methoxyphenyl)-2-[1-(propoxymethyl)pyrrol-2-yl]-1,3-thiazole ().
  • Key Differences :
    • Lipophilicity : The target compound’s aliphatic methyl and pyrrolidine groups (LogP ~6.3) are less lipophilic than bis(4-methoxyphenyl)-substituted analogues (LogP >7.0), suggesting differences in tissue distribution .
    • Target Selectivity : Aromatic substituents may enhance π-π stacking with hydrophobic enzyme pockets, whereas aliphatic groups favor interactions with lipid membranes .

Table 1: Antitumor Activity of Selected Thiazole Derivatives

Compound Substituents IC₅₀ (MCF-7) Reference Compound (Doxorubicin IC₅₀) Source
Target Compound 4,5-dimethyl, 2-pyrrolidin-3-yl Under study N/A
Compound 9b Undisclosed thiazole derivative 8.2 µM 1.5 µM
Pyridyl-thiazoles 2-pyridyl substituent 2.5–5.0 µM 1.5 µM
4-Methyl-thiazole (6a) 4-methyl 3.8 µM N/A
  • Key Findings :
    • Pyridyl-thiazoles demonstrate higher potency than the target compound’s close analogues (e.g., 9b), likely due to enhanced aromatic interactions .
    • Methyl-substituted thiazoles (e.g., 6a) show moderate activity, suggesting that additional substituents (e.g., pyrrolidine) in the target compound could synergize to improve efficacy .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Compound Molecular Weight LogP Water Solubility (mg/mL) PSA (Ų)
Target Compound ~225.3 ~6.3 0.02 (predicted) 73.8
2,4-Dimethylthiazole 113.2 1.5 10.5 41.6
4,5-Bis(4-methoxyphenyl)-thiazole 434.5 >7.0 <0.01 73.7
Pyridyl-thiazole ~207.2 2.8 1.2 65.5
  • Key Insights :
    • The target compound’s higher LogP compared to pyridyl-thiazoles suggests better lipid bilayer penetration but lower aqueous solubility .
    • Bis(4-methoxyphenyl)-substituted thiazoles exhibit extreme lipophilicity, which may limit bioavailability despite strong target binding .

Biological Activity

4,5-Dimethyl-2-(pyrrolidin-3-YL)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring and a pyrrolidine moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial, antifungal, and anticonvulsant domains. This article explores the biological activity of this compound through various studies and research findings.

  • Molecular Formula : C9H14N2S
  • Molecular Weight : 182.29 g/mol
  • IUPAC Name : 4,5-dimethyl-2-pyrrolidin-3-yl-1,3-thiazole

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties are attributed to its ability to interact with microbial enzymes and disrupt cellular processes. The compound has been investigated for its effectiveness against various bacterial strains and fungal species, showing promising results in laboratory settings.

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been extensively studied. In particular, this compound has shown efficacy in models of induced seizures. One study reported that related compounds with similar structural features demonstrated significant anticonvulsant activity with median effective doses (ED50) indicating their potential as therapeutic agents for epilepsy .

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Analogue 218.4170.29.2

The presence of the pyrrolidine ring appears to enhance the anticonvulsant activity of these compounds .

The mechanism by which this compound exerts its biological effects is multifaceted. It may inhibit specific enzymes or receptors involved in neurotransmission or microbial metabolism, leading to its observed biological effects. The compound's interaction with molecular targets can modulate various signaling pathways critical for its efficacy in treating conditions like epilepsy and infections .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

  • Anticonvulsant Studies : In a picrotoxin-induced convulsion model, compounds similar to this compound were tested for their anticonvulsant properties. The results indicated that structural modifications could significantly enhance activity .
  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of thiazoles found that modifications at specific positions on the thiazole ring could lead to increased potency against resistant bacterial strains.

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